1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one is a complex organic compound with a molecular formula of C23H31N7O . This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have shown inhibitory activity against cdk2 . They likely interact with the active site of CDK2, preventing it from phosphorylating its substrates and thus inhibiting cell cycle progression .
Biochemical Pathways
Given its potential inhibition of cdk2 , it may affect the cell cycle pathway. Inhibition of CDK2 can halt the cell cycle in the G1 phase, preventing DNA replication in the S phase .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have been observed to cause alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one, are capable of binding in the biological system with a variety of enzymes and receptors .
Cellular Effects
Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Understanding how this compound is transported and where it accumulates could provide valuable insights into its biochemical and cellular effects .
Subcellular Localization
Future studies could reveal whether it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one typically involves multiple steps, starting with the formation of the triazolopyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the cyclopentylpropanone moiety through further substitution or coupling reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in the development of new therapeutic agents.
Thiadiazole derivatives: These compounds also show significant biological activity and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c31-20(11-10-18-6-4-5-7-18)28-12-14-29(15-13-28)22-21-23(25-17-24-22)30(27-26-21)16-19-8-2-1-3-9-19/h1-3,8-9,17-18H,4-7,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPBHXGXVGZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.